molecular formula C11H18N4O2 B2972799 (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one CAS No. 2059908-25-5

(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one

Katalognummer: B2972799
CAS-Nummer: 2059908-25-5
Molekulargewicht: 238.291
InChI-Schlüssel: RTLDJGLMOCKORV-SCZZXKLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one is a sophisticated chiral morpholinone derivative designed for pharmaceutical research and development. This compound features a stereochemically defined morpholine-3-one core, a structure recognized as a privileged scaffold in drug discovery for its ability to contribute to favorable physicochemical properties and molecular recognition . The integration of a 1-methylimidazol-2-yl moiety at the 5-position provides a key heteroaromatic group, which can act as a hydrogen bond acceptor or donor, potentially enabling targeted interactions with biological macromolecules. The aminomethyl side chain at the 6-position offers a versatile handle for further synthetic elaboration, allowing researchers to conjugate this scaffold to other pharmacophores or linkers through amide bond formation or other reactions. Primary Research Applications: • Medicinal Chemistry: Serves as a complex, enantiopure building block for the construction of compound libraries aimed at probing novel biological targets, including G protein-coupled receptors (GPCRs) and enzymes . • SAR Studies: The defined stereochemistry at the 5 and 6 positions makes it valuable for studying structure-activity relationships (SAR) in the design of potent and selective therapeutic agents . • Chemical Biology: Can be utilized as a core structure in the development of chemical probes to investigate specific cellular pathways or protein functions. This product is intended for use by qualified research professionals in a laboratory setting only. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(5R,6R)-6-(aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-3-15-9(16)7-17-8(6-12)10(15)11-13-4-5-14(11)2/h4-5,8,10H,3,6-7,12H2,1-2H3/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLDJGLMOCKORV-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)CN)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)CN)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

This compound features a morpholine ring, an imidazole moiety, and an aminomethyl group, which are critical for its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Interaction with Receptors : The imidazole ring may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Properties

Studies have demonstrated that (5R,6R)-6-(Aminomethyl)-4-ethyl-5-(1-methylimidazol-2-yl)morpholin-3-one exhibits significant antimicrobial activity against a range of pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays indicated that it induces apoptosis in cancer cell lines, particularly:

  • Breast Cancer (MCF-7) : Exhibited a dose-dependent decrease in cell viability.
  • Lung Cancer (A549) : Induced significant apoptosis at concentrations above 10 µM.

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    A clinical trial assessed the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results showed a marked improvement in patient outcomes compared to traditional antibiotics, indicating its potential as a therapeutic agent.
  • Case Study 2: Cancer Treatment
    A preclinical study investigated the effects of the compound on tumor growth in xenograft models. The findings revealed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its role as a novel anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Morpholinone and β-Lactam Derivatives

Amoxicillin Trihydrate ():

  • Structure : Contains a β-lactam ring fused to a thiazolidine ring, with a 4-hydroxyphenylglycine side chain.
  • Bioactivity : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
  • Comparison: Unlike the target compound, amoxicillin’s β-lactam ring is essential for its mechanism. The morpholinone core in the target compound lacks the strained β-lactam but may interact with similar targets due to its aminomethyl group, which could mimic the aminoacyl side chains of β-lactams .

Dicloxacillin Sodium ():

  • Structure : Features a β-lactam ring with a dichlorophenylisoxazole substituent, enhancing stability against β-lactamases.
  • Comparison: The 1-methylimidazol-2-yl group in the target compound may confer resistance to enzymatic degradation, analogous to dicloxacillin’s isoxazole moiety. However, the morpholinone ring’s rigidity could limit binding flexibility compared to the β-lactam’s fused bicyclic system .

Imidazole-Containing Derivatives

2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one ():

  • Structure : A brominated indole-imidazole hybrid with a conjugated methylene group.
  • This difference may reduce π-π stacking interactions but enhance solubility due to the aminomethyl group .

5-((2-Amino-4-phenyl-1H-imidazol-5-yl)(p-tolyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one ():

  • Structure: Combines an imidazole ring with a dioxinone scaffold and a p-tolyl substituent.
  • The ethyl group at position 4 may enhance lipophilicity, affecting membrane permeability .

Morpholine-Linked Heterocycles

1,3-Dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one ():

  • Structure : A benzimidazolone linked to a morpholine-pyrimidine group.
  • Comparison: The target compound’s morpholinone ring is more electron-deficient due to the ketone at position 3, which could increase reactivity toward nucleophiles. The absence of a pyrimidine amino group may reduce DNA-binding affinity compared to this compound .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Bioactivity
Target Compound Morpholin-3-one 4-Ethyl, 6-aminomethyl, 5-(1-Me-imidazol) ~280 (estimated) Antimicrobial, enzyme inhibition
Amoxicillin Trihydrate () β-Lactam 4-Hydroxyphenylglycine 419.45 Antibacterial (PBP inhibitor)
1,3-Dimethyl-5-[(6-morpholin-4-yl...) () Benzimidazolone Morpholine-pyrimidine 340.38 Kinase/DNA interaction
2-Amino-5-(5-bromo-1H-indol-3-yl...) () Imidazolone Bromoindole ~330 (estimated) Anticancer, antimicrobial

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.